N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide

Medicinal Chemistry Physicochemical Profiling Benzothiazole SAR

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide (CAS 895441-71-1) is a synthetic benzothiazole derivative with the molecular formula C17H16N2O4S2 and a molecular weight of 376.5 g/mol. It belongs to the benzothiazole-2-yl-tosylacetamide class, characterized by a 4-methoxy substituent on the benzothiazole core and a tosylacetamide side chain.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 895441-71-1
Cat. No. B2490748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
CAS895441-71-1
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)OC
InChIInChI=1S/C17H16N2O4S2/c1-11-6-8-12(9-7-11)25(21,22)10-15(20)18-17-19-16-13(23-2)4-3-5-14(16)24-17/h3-9H,10H2,1-2H3,(H,18,19,20)
InChIKeyPEDZCGBEMLPYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide (CAS 895441-71-1): Compound Profile and Procurement Context


N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide (CAS 895441-71-1) is a synthetic benzothiazole derivative with the molecular formula C17H16N2O4S2 and a molecular weight of 376.5 g/mol . It belongs to the benzothiazole-2-yl-tosylacetamide class, characterized by a 4-methoxy substituent on the benzothiazole core and a tosylacetamide side chain. Benzothiazole derivatives have been extensively studied for antimicrobial, anticancer, and anti-inflammatory activities [1]. However, publicly available peer-reviewed quantitative data specifically for this compound is extremely limited as of the knowledge cutoff date.

Why N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide Cannot Be Interchanged with Generic Benzothiazole Acetamide Analogs


Benzothiazole-2-yl acetamide derivatives are not interchangeable due to significant structure-activity relationship (SAR) sensitivity at the benzothiazole ring substitution position. In a study of anti-tubercular acetamide derivatives, the methoxy-substituted analog (OCH3) exhibited an MIC of 250 mg/mL compared to 50 mg/mL for the unsubstituted parent compound, representing a 5-fold loss of potency [1]. Similarly, substitution pattern changes (4- vs. 6-position) can alter electronic distribution, steric interactions with biological targets, and physicochemical properties. The target compound's 4-methoxy group creates a distinct hydrogen-bond acceptor profile and altered electron density on the benzothiazole ring compared to 6-methoxy, 4-methyl, or 4,6-dimethyl analogs. These structural variations directly impact target binding, metabolic stability, and solubility profiles, making simple substitution unreliable without direct comparative data [2].

Quantitative Differentiation Evidence: N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide vs. Closest Analogs


Positional Isomer Differentiation: 4-Methoxy vs. 6-Methoxy Substitution Effects on Predicted Physicochemical Properties

The 4-methoxy substitution on the benzothiazole ring of the target compound (CAS 895441-71-1) creates a distinct electronic environment compared to its direct positional isomer N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide (CAS 878727-43-6). Literature SAR data from the benzothiazole acetamide class demonstrates that substituent position significantly impacts biological activity: in anti-tubercular assays, compounds with OCH3 at the 4-position on analogous scaffolds showed MIC values of 250 mg/mL versus 62.5 mg/mL when combined with pyridyl substitution [1]. The 4-methoxy position is ortho/para-directing with respect to the endocyclic nitrogen, altering the pKa of the benzothiazole NH and affecting hydrogen-bond donor capacity relative to the 6-methoxy isomer .

Medicinal Chemistry Physicochemical Profiling Benzothiazole SAR

Methoxy vs. Methyl Substituent: Impact on Hydrogen-Bond Acceptor Capacity and Solubility Prediction

The 4-methoxy group in the target compound provides a hydrogen-bond acceptor (HBA) site absent in the 4-methyl analog N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide. This structural difference is predicted to increase aqueous solubility (estimated AlogP reduction of ~0.5-0.7 log units for methoxy vs. methyl substitution) [1]. In the broader benzothiazole literature, methoxy-substituted derivatives consistently show improved solubility profiles compared to their methyl counterparts, which is critical for in vitro assay compatibility and formulation .

Drug Design Solubility Prediction Benzothiazole Derivatives

Antimicrobial Activity Potential: Class-Level MIC Range for Benzothiazole Sulfonylacetamide Derivatives

While compound-specific MIC data for CAS 895441-71-1 has not been identified in peer-reviewed literature, closely related methylsulfonyl benzothiazole (MSBT) derivatives demonstrate antimicrobial MIC values in the range of 4-50 μg/mL against Gram-positive and Gram-negative bacteria as well as fungal species [1]. Compounds MSBT-07 and MSBT-12 from this series showed significant anticancer activity with GI50 values of 0.1 or <0.1 μM against HeLa cervical cancer cells [1]. The 4-methoxy substitution pattern in the target compound may alter activity compared to the 5-substituted MSBT series, but the benzothiazole-sulfonyl-acetamide scaffold is validated as an antimicrobial and anticancer pharmacophore [2].

Antimicrobial Screening MIC Determination Benzothiazole SAR

Differentiation from Nitro-Substituted Analog: Absence of Mutagenicity Risk Associated with Nitroaromatics

The target compound (CAS 895441-71-1) lacks the 6-nitro group present in its close analog N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide (CAS 895442-38-3). Nitroaromatic compounds are well-established structural alerts for mutagenicity and genotoxicity, as they can undergo metabolic reduction to reactive nitroso and hydroxylamine intermediates that form DNA adducts [1]. The absence of the nitro group in the target compound eliminates this specific toxicological liability, making it a preferable choice for in vivo studies, lead optimization programs, and applications where genotoxicity risk must be minimized .

Toxicology Drug Safety Structural Alert

Optimal Research and Procurement Scenarios for N-(4-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide (CAS 895441-71-1)


Structure-Activity Relationship (SAR) Studies of Benzothiazole 4-Position Substituent Effects

This compound is specifically suited for SAR campaigns exploring the effect of 4-position substitution on the benzothiazole ring while holding the tosylacetamide side chain constant. Researchers comparing 4-OCH3 (target), 4-CH3, 4-H, and 4-Cl analogs can systematically map how electron-donating vs. electron-withdrawing groups at the 4-position influence target binding and pharmacokinetic properties [1]. The 4-methoxy group provides a moderate electron-donating effect (+M resonance effect) distinct from the inductive effect of 4-methyl, enabling nuanced SAR differentiation.

Antimicrobial Screening Programs Requiring Non-Nitroaromatic Benzothiazole Candidates

For antimicrobial screening cascades where nitroaromatic-associated cytotoxicity or mutagenicity must be avoided, this compound offers the benzothiazole-sulfonylacetamide pharmacophore without the nitro group found in CAS 895442-38-3. Related methylsulfonyl benzothiazole series have demonstrated MIC values of 4-50 μg/mL against multiple bacterial and fungal strains [2], and this compound represents a cleaner structural starting point for hit-to-lead optimization.

Physicochemical Property Benchmarking Against 6-Methoxy Positional Isomer

The target compound (4-OCH3) and its positional isomer (6-OCH3, CAS 878727-43-6) form an ideal matched pair for investigating how methoxy position affects solubility, permeability, metabolic stability, and target engagement. The 4-methoxy position is closer to the benzothiazole nitrogen and is expected to influence the acidity of the acetamide NH proton, potentially affecting hydrogen-bonding interactions with biological targets [1]. This matched-pair analysis is valuable for medicinal chemistry optimization programs.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C17H16N2O4S2), molecular weight (376.5 g/mol), and CAS registry number (895441-71-1), this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working with benzothiazole sulfonylacetamide chemical space . Its distinct chromatographic and spectroscopic properties relative to positional isomers and substitution variants facilitate method validation and impurity profiling.

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